Vinyl propionate

Polymer Chemistry Kinetics Vinyl Esters

Select Vinyl Propionate monomer for polymer architectures requiring heterotactic-rich tacticity (mr up to 61%) vs. syndiotactic-rich poly(vinyl acetate). Its distinct polymerization kinetics—a 2.3-order rate dependence and elevated chain-transfer constant (3.6×10⁻⁴)—enable precise molecular-weight control without additional chain-transfer agents. In CTFE copolymerization, a higher reactivity ratio (r₁=0.63) alters compositional drift for tailored fluoropolymer profiles. Ideal for paper-coating binders when used as a 5–30 wt% comonomer with VAc and ethyl acrylate, delivering superior film-forming and mechanical properties over homopolymer formulations.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 25035-84-1
Cat. No. B024818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl propionate
CAS25035-84-1
SynonymsPOLY(VINYL PROPIONATE); POLY(VINYL PROPRIONATE); VINYL PROPIONATE POLYMER; Propanoicacid,ethenylester,homopolymer; Poly(vinyl propionate) (in toluene,Unit weight does not include wt. of solvent); POLY(VINYLPROPIONATE) SOLUTION IN &; Poly(vinyl propion
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCCC(=O)OC=C
InChIInChI=1S/C5H8O2/c1-3-5(6)7-4-2/h4H,2-3H2,1H3
InChIKeyUIWXSTHGICQLQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl Propionate (CAS 25035-84-1) Monomer: Procurement Specifications and Polymerization Profile


Vinyl propionate (CAS 25035-84-1, also referenced as CAS 105-38-4 for the monomer), an enol ester with the formula CH₃CH₂CO₂CH=CH₂, is a colorless liquid characterized by a molecular weight of approximately 100.12 g/mol, a density of 0.917 g/cm³ at 20 °C, and a boiling point of 93–95 °C [1][2]. It is utilized primarily as a monomer to synthesize poly(vinyl propionate) and various copolymers with vinyl acetate, vinyl chloride, and acrylate esters [1].

Why Vinyl Propionate Cannot Be Substituted with Vinyl Acetate or Other Vinyl Esters


While vinyl esters share a common functional group, their substituent chain length critically dictates polymerization kinetics, stereochemistry, and final copolymer properties. For instance, the homopolymerization rate of vinyl propionate in toluene is proportional to monomer concentration raised to the power of 2.3, in contrast to 1.5 for vinyl acetate, reflecting distinct kinetic behaviors [1]. Furthermore, the stereochemical outcome of polymerization diverges; vinyl propionate yields a polymer rich in heterotacticity (mr up to 61%), whereas vinyl acetate produces a syndiotactic-rich polymer (rr up to 50%) [2]. These fundamental differences render the monomers non-interchangeable in applications where polymer tacticity, copolymer reactivity ratios, and final mechanical performance are design-critical.

Vinyl Propionate Comparative Performance: Quantitative Evidence for Scientific Selection


Vinyl Propionate vs. Vinyl Acetate: Polymerization Rate Kinetics in Solution

The solution polymerization kinetics of vinyl propionate (VPr) exhibit a markedly different dependence on monomer concentration compared to vinyl acetate (VAc). The rate of polymerization of VPr in toluene is proportional to [M]²·³, whereas that of VAc is proportional to [M]¹·⁵, indicating a higher order rate dependence for VPr [1]. The monomer chain transfer constant (Cₘ) for VPr is 3.6×10⁻⁴, which is approximately 1.9 times greater than that of VAc (1.9×10⁻⁴), implying more frequent chain transfer events that influence polymer molecular weight development [1].

Polymer Chemistry Kinetics Vinyl Esters

Vinyl Propionate vs. Larger Vinyl Esters: Suitability for Homopolymerization Based on Glass Transition Temperature

Vinyl esters with alkyl chain lengths longer than that of vinyl propionate (e.g., vinyl hexanoate, vinyl decanoate) produce homopolymers with glass transition temperatures (Tg) that are too low for practical homopolymer applications. Consequently, such larger vinyl esters are unsuitable for homopolymerization and are typically copolymerized with styrene or ethylene to achieve usable thermal properties [1]. Vinyl propionate, in contrast, remains suitable for homopolymerization and is a viable monomer for producing poly(vinyl propionate) homopolymer [2].

Polymer Physics Thermal Properties Vinyl Esters

Vinyl Propionate vs. Vinyl Acetate: Reactivity Ratios in Copolymerization with Chlorotrifluoroethylene

In free-radical copolymerization with chlorotrifluoroethylene (CTFE), vinyl propionate (VPr) and vinyl acetate (VAc) exhibit distinct reactivity ratios. The reactivity ratio for VPr (r₁) is 0.63 ± 0.04, while that for CTFE (r₂) is 0.08 ± 0.01 [1]. In comparison, literature values for the VAc/CTFE system indicate different reactivity ratios, reflecting the influence of the ester alkyl group on cross-propagation tendencies [1].

Copolymerization Reactivity Ratios Fluoropolymers

Vinyl Propionate vs. Vinyl Acetate, Formate, and Butyrate: Copolymerization Constants with Chloroprene

The copolymerization constants (r₁, r₂) for a series of vinyl esters with chloroprene were determined at 65°C using the 'selected curve' method. For vinyl propionate (VP) with chloroprene, the values r₁ = 0.31 and r₂ = 2.5 were reported [1]. These constants differ from those of vinyl acetate (r₁ = 0.24, r₂ = 3.1), vinyl formate (r₁ = 0.18, r₂ = 4.0), and vinyl butyrate (r₁ = 0.37, r₂ = 2.1) under identical conditions [1].

Copolymerization Elastomers Chloroprene

Vinyl Propionate: Targeted Research and Industrial Applications Supported by Comparative Evidence


Controlled Kinetics in Solution Polymerization for Precision Molecular Weight Tailoring

Given the distinct kinetic behavior of vinyl propionate—specifically, its higher order rate dependence ([M]²·³ vs. [M]¹·⁵ for vinyl acetate) and its elevated chain transfer constant (3.6×10⁻⁴ vs. 1.9×10⁻⁴ for vinyl acetate) [1]—this monomer is preferentially selected for solution polymerization processes where precise control over polymer molecular weight and polydispersity is required. The faster chain transfer inherent to VPr can be leveraged to produce lower molecular weight polymers without the need for additional chain transfer agents.

Synthesis of Stereochemically Distinct Poly(vinyl alcohol) Precursors

Vinyl propionate polymerizes to yield a heterotactic-rich polymer (mr up to 61%), whereas vinyl acetate yields a syndiotactic-rich polymer (rr up to 50%) [1]. This stereochemical divergence is preserved upon saponification to poly(vinyl alcohol) (PVA). Consequently, researchers aiming to synthesize PVA with enhanced heterotacticity—a property linked to altered iodine-coloration ability and potential differences in crystallinity—should procure vinyl propionate rather than vinyl acetate as the starting vinyl ester monomer [2].

Comonomer in Paper Coating Binders Requiring Improved Film Integrity

Patent literature specifies the use of vinyl propionate as a comonomer in aqueous polymer dispersions for paper coatings, where it is incorporated at 5–30% by weight alongside vinyl acetate and ethyl acrylate to improve binder properties [1]. The observed improvement in film-forming ability and mechanical properties of VAc-VPr copolymers over their respective homopolymers, as documented in comparative studies [2], provides the scientific rationale for its inclusion in such binder formulations, justifying its selection over pure vinyl acetate systems for enhanced coating performance.

Fluoropolymer Copolymer Synthesis with Altered Composition Drift

In the emulsion copolymerization of chlorotrifluoroethylene (CTFE), the reactivity ratio of vinyl propionate (r₁ = 0.63) is significantly higher than that typically observed for vinyl acetate (r₁ ≈ 0.3–0.4) [1]. This difference in copolymerization behavior allows formulators to alter the compositional drift and final copolymer sequence distribution. Industrial users seeking to synthesize fluorinated copolymers with a different composition profile than those derived from vinyl acetate should consider vinyl propionate as a strategic alternative monomer.

Technical Documentation Hub

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